![molecular formula C16H17NO4S2 B413361 (5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B413361.png)
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with an allyl group, a thioxo group, and a benzylidene moiety substituted with three methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of an appropriate α-haloketone with thiourea under basic conditions.
Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Formation of Benzylidene Moiety: The benzylidene moiety can be introduced through a condensation reaction between the thiazolidinone derivative and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of benzyl derivatives
Substitution: Formation of substituted thiazolidinone derivatives
Applications De Recherche Scientifique
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of (5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial and fungal enzymes, disrupting their metabolic processes.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Allyl-2-thioxo-5-benzylidene-thiazolidin-4-one: Lacks the methoxy groups on the benzylidene moiety.
2-Thioxo-5-(2,3,4-trimethoxy-benzylidene)-thiazolidin-4-one: Lacks the allyl group.
Uniqueness
(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both the allyl group and the trimethoxy-substituted benzylidene moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H17NO4S2 |
|---|---|
Poids moléculaire |
351.4g/mol |
Nom IUPAC |
(5E)-3-prop-2-enyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO4S2/c1-5-8-17-15(18)12(23-16(17)22)9-10-6-7-11(19-2)14(21-4)13(10)20-3/h5-7,9H,1,8H2,2-4H3/b12-9+ |
Clé InChI |
GMHYSEBMJZODHQ-FMIVXFBMSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OC)OC |
SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


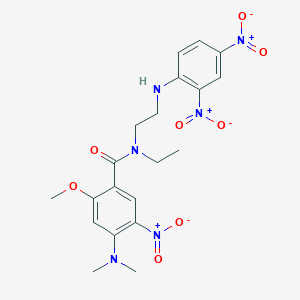
![5-(3,4-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B413281.png)
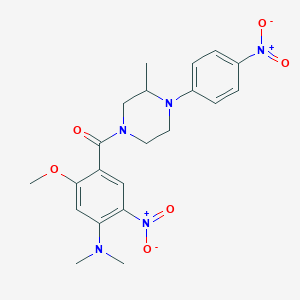
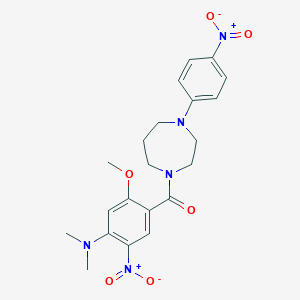
![N-{1-[(allylamino)carbonyl]-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}-2,4-dichlorobenzamide](/img/structure/B413285.png)
![2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B413287.png)

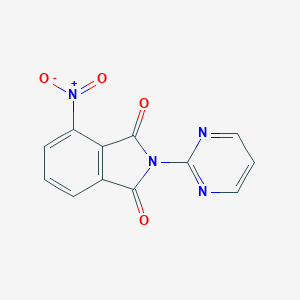
![3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413297.png)
![N'-[1-(2-furyl)ethylidene]-2-methyl-2-phenylcyclopropanecarbohydrazide](/img/structure/B413298.png)
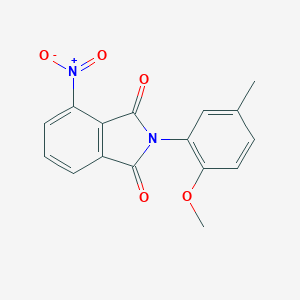
![(5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B413300.png)
![ethyl 4-(1-(3-fluorophenyl)-1',3',4,6(2'H)-tetraoxo-3a,4,6,6a-tetrahydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-5(3H)-yl)benzoate](/img/structure/B413303.png)
![2,4-bis(3-fluorophenyl)-1-phenyl-dispiro[1H-indene-2,3'-pyrrolidine-5',2''-(1''H)-indene]-1,1'',3,3''(2H,2''H)-tetrone](/img/structure/B413304.png)
